Sco-peg3-cooh
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Overview
Description
Sco-peg3-cooh is a compound that belongs to the class of polyethylene glycol derivatives. It is commonly used as a linker in proteolysis-targeting chimeras (PROTACs). The compound contains a polyethylene glycol chain and a carboxylic acid group, which allows it to form covalent bonds with amino groups in proteins or peptides, particularly lysine residues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sco-peg3-cooh involves the reaction of a polyethylene glycol derivative with a carboxylic acid group. The reaction typically requires the use of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the covalent bond between the polyethylene glycol chain and the carboxylic acid group. The reaction is usually carried out in an organic solvent, such as dichloromethane, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Sco-peg3-cooh undergoes various types of chemical reactions, including:
Substitution Reactions: The carboxylic acid group can react with amino groups in proteins or peptides to form amide bonds.
Oxidation and Reduction Reactions: The polyethylene glycol chain can undergo oxidation and reduction reactions, although these are less common
Common Reagents and Conditions
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC) is commonly used to facilitate the formation of covalent bonds.
Solvents: Organic solvents such as dichloromethane are used to dissolve the reactants and facilitate the reaction.
Reaction Conditions: Reactions are typically carried out under an inert atmosphere to prevent oxidation
Major Products Formed
The major products formed from the reactions of this compound are typically amide bonds between the carboxylic acid group and amino groups in proteins or peptides .
Scientific Research Applications
Sco-peg3-cooh has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) to study protein degradation.
Biology: Facilitates the study of protein-protein interactions and the development of targeted therapies.
Medicine: Used in the development of drugs that target specific proteins for degradation, offering potential treatments for various diseases.
Industry: Employed in the production of bioconjugates and other specialized chemical products .
Mechanism of Action
Sco-peg3-cooh exerts its effects by forming covalent bonds with amino groups in proteins or peptides, particularly lysine residues. This covalent bonding allows it to act as a linker in proteolysis-targeting chimeras (PROTACs), facilitating the targeted degradation of specific proteins. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for the degradation of proteins tagged with ubiquitin .
Comparison with Similar Compounds
Similar Compounds
Sco-peg2-cooh: Similar to Sco-peg3-cooh but with a shorter polyethylene glycol chain.
Sco-peg4-cooh: Similar to this compound but with a longer polyethylene glycol chain.
Sco-peg5-cooh: Similar to this compound but with an even longer polyethylene glycol chain
Uniqueness
This compound is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between flexibility and stability. This makes it particularly effective as a linker in proteolysis-targeting chimeras (PROTACs), allowing for efficient protein degradation .
Properties
Molecular Formula |
C18H29NO7 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-[2-[2-[2-(cyclooct-2-yn-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C18H29NO7/c20-17(21)8-10-23-12-14-25-15-13-24-11-9-19-18(22)26-16-6-4-2-1-3-5-7-16/h16H,1-4,6,8-15H2,(H,19,22)(H,20,21) |
InChI Key |
QOUHMDCQIUOBNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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